Product packaging for Amphibine A(Cat. No.:CAS No. 36535-97-4)

Amphibine A

Cat. No.: B1234043
CAS No.: 36535-97-4
M. Wt: 573.7 g/mol
InChI Key: ZNUMAFXIQXNMMH-UZFRKIFNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amphibine A is a cationic antimicrobial peptide (AMP) sourced from amphibian skin secretions. It is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Preliminary research on amphibian-derived AMPs suggests potential broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. These peptides often act by disrupting the bacterial cell membrane through mechanisms like the "carpet model" or toroidal pore formation, leading to cell death. Beyond direct antimicrobial activity, this compound may be investigated for its potential immunomodulatory properties and role in wound healing processes. Researchers can utilize this compound to explore novel mechanisms for overcoming antibiotic resistance and developing new anti-infective strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H43N5O4 B1234043 Amphibine A CAS No. 36535-97-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36535-97-4

Molecular Formula

C33H43N5O4

Molecular Weight

573.7 g/mol

IUPAC Name

(2S)-N-[(3S,4S,7S,10Z)-7-[(2S)-butan-2-yl]-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-2-(dimethylamino)-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C33H43N5O4/c1-7-21(4)28-32(40)34-17-16-22-12-14-24(15-13-22)42-30(20(2)3)29(33(41)36-28)37-31(39)27(38(5)6)18-23-19-35-26-11-9-8-10-25(23)26/h8-17,19-21,27-30,35H,7,18H2,1-6H3,(H,34,40)(H,36,41)(H,37,39)/b17-16-/t21-,27-,28-,29-,30-/m0/s1

InChI Key

ZNUMAFXIQXNMMH-UZFRKIFNSA-N

SMILES

CCC(C)C1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CNC4=CC=CC=C43)N(C)C)C(C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N/C=C\C2=CC=C(C=C2)O[C@H]([C@@H](C(=O)N1)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N(C)C)C(C)C

Canonical SMILES

CCC(C)C1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CNC4=CC=CC=C43)N(C)C)C(C)C

Origin of Product

United States

Discovery, Isolation, and Structural Elucidation Methodologies of Amphibine a

Strategies for Natural Product Isolation from Biological Sources

The isolation of a pure chemical entity like Amphibine A from its natural source is a foundational step in natural product chemistry. This process involves carefully planned extraction and purification strategies designed to separate the target compound from thousands of other metabolites. nih.gov

The journey from the plant material, typically the bark or roots of a Ziziphus species, to pure this compound involves a sequence of extraction and chromatographic separations. biotech-asia.orgnih.gov The general workflow is systematic, aiming to enrich the concentration of the target alkaloid progressively.

Initially, the dried and pulverized plant material is subjected to extraction with a polar solvent such as methanol (B129727) to draw out a wide range of chemical constituents. nih.gov This yields a crude extract that contains alkaloids, flavonoids, saponins, tannins, and other secondary metabolites. nih.govresearchgate.net To selectively isolate the alkaloids, an acid-base extraction is often employed. The crude extract is partitioned between an acidic aqueous solution and an organic solvent; the basic alkaloids are protonated and move into the aqueous layer, leaving neutral and acidic compounds behind in the organic layer. The pH of the aqueous layer is then raised, neutralizing the alkaloids and allowing them to be extracted back into an organic solvent, resulting in an enriched alkaloid fraction. nih.gov

This alkaloid-rich fraction is then subjected to various chromatographic techniques for further purification. jsmcentral.org These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. jsmcentral.org A combination of techniques is typically required to achieve the high purity needed for structural analysis. nih.gov

Table 1: Typical Chromatographic Purification Steps for Cyclopeptide Alkaloids

Technique Principle of Separation Purpose in Isolating this compound
Column Chromatography (Silica Gel) Adsorption Initial fractionation of the alkaloid extract based on polarity. nih.gov
Sephadex LH-20 Chromatography Size Exclusion Separation of compounds based on their molecular size, effective for removing pigments and other impurities. nih.gov

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity (Reversed-Phase) or other properties. | Final purification step to isolate this compound to a high degree of purity (>95%). researchgate.netnih.gov |

Modern natural product research prioritizes efficiency and the avoidance of re-isolating previously characterized compounds. This is achieved through a process known as de-replication. researchgate.net Before large-scale isolation is undertaken, crude or partially purified extracts are rapidly analyzed using hyphenated analytical techniques, most commonly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). researchgate.netmdpi.com

By comparing the retention time and mass spectral data (including molecular weight and fragmentation patterns) of the peaks in the extract to established databases, known compounds can be quickly identified. mdpi.com For instance, an extract from Ziziphus amphibia could be analyzed by HPLC-DAD-MS (Diode-Array Detection) to identify this compound and other known alkaloids by their characteristic UV absorbance and mass-to-charge ratio, allowing researchers to focus their efforts on the novel, unidentifiable peaks in the chromatogram. researchgate.netnih.gov

Advanced Chromatographic and Extraction Techniques

Methodologies for Structural Elucidation of this compound

Spectroscopy is the cornerstone of structural elucidation, where the interaction of the molecule with electromagnetic radiation provides distinct clues about its structure. solubilityofthings.com A combination of spectroscopic methods is used to determine the planar structure and stereochemistry of this compound. nih.govarxiv.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the compound, which allows for the calculation of its unique molecular formula. For this compound, this has been established as C₃₃H₄₃N₅O₄. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. Cyclopeptide alkaloids containing a styrylamine (B14882868) chromophore, like this compound, exhibit characteristic absorption maxima, which serve as a key identifying feature. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for amide bonds (C=O stretch and N-H bend) from the peptide ring and vibrations corresponding to its aromatic components. lehigh.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the detailed carbon-hydrogen framework of a molecule. solubilityofthings.com 1D NMR (¹H and ¹³C) experiments reveal the number and types of protons and carbons, while 2D NMR experiments (like COSY, HSQC, and HMBC) are used to piece together the connectivity of the atoms, establishing the sequence of amino acids in the peptide ring and the structure of the side chains. nih.govresearchgate.net

Table 2: Spectroscopic Data for the Elucidation of this compound

Spectroscopic Technique Information Obtained Relevance to this compound Structure
Mass Spectrometry (MS) Molecular weight and molecular formula. researchgate.net Determines the elemental composition as C₃₃H₄₃N₅O₄. researchgate.net
UV-Vis Spectroscopy Presence of chromophores. nih.gov Confirms the presence of the characteristic styrylamine system. nih.gov
Infrared (IR) Spectroscopy Identification of functional groups. lehigh.edu Shows the presence of amide linkages and other key functional groups.

| NMR Spectroscopy (¹H, ¹³C, 2D) | Complete planar structure and relative stereochemistry. nih.gov | Defines the amino acid sequence, side-chain structures, and atom connectivity. |

While spectroscopic methods can build a strong model of a molecule's structure, X-ray crystallography provides the most definitive and unambiguous proof of its three-dimensional arrangement and absolute stereochemistry. anton-paar.com This technique requires the compound to be grown as a high-quality single crystal. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a precise 3D map of the electron density, revealing the exact position of every atom in the molecule. anton-paar.com For a complex, multi-chiral molecule like this compound, X-ray crystallography is the gold standard for assigning the absolute configuration of all its stereocenters. While it is the most powerful technique for this purpose, its application is contingent on obtaining suitable crystals, which can be a significant challenge.

To further confirm the structure proposed by spectroscopic analysis, chemical methods are often employed. nih.gov For peptide-based natural products like this compound, a common strategy is chemical degradation through acid hydrolysis. acs.org This process breaks the amide bonds of the cyclic peptide, releasing the individual constituent amino acids. nih.gov These amino acids can then be identified using chromatographic techniques (e.g., HPLC) by comparing them to authentic standards. acs.org This method provides unequivocal confirmation of the amino acid components that constitute the macrocyclic ring of this compound. nih.gov

Total Synthesis and Advanced Synthetic Methodologies of Amphibine a

Retrosynthetic Analysis and Strategic Disconnections for Amphibine A

The retrosynthetic analysis of 14-membered cyclopeptide alkaloids like this compound reveals a common set of strategic disconnections dictated by the core structure. The primary challenge lies in the formation of the strained 14-membered paracyclophane ring, which contains a biaryl ether linkage. researchgate.net

A typical retrosynthetic approach for a target molecule analogous to this compound, such as mauritine A, involves the following key disconnections:

Macrocyclization Disconnection: The most crucial disconnection is at the site of the macrocyclic ring closure. Synthetic chemists typically target the formation of the ether linkage between the phenolic hydroxyl group and the β-position of a β-hydroxy amino acid, or one of the amide bonds within the ring. However, the most successful and modern approaches disconnect the aryl-O bond of the cyclophane, setting the stage for an intramolecular coupling reaction as the key ring-forming step. acs.org

Amide Bond Disconnections: The linear peptide backbone is disconnected at its amide bonds, breaking the molecule down into its constituent amino acid building blocks. This leads to a linear peptide precursor containing all the necessary amino acids in the correct sequence. acs.org

Precursor Simplification: The key building blocks identified from these disconnections are typically:

A protected (S)-p-hydroxystyrylamine unit.

A β-hydroxy amino acid (e.g., a derivative of threonine).

The other amino acids that constitute the peptide chain (e.g., isoleucine, phenylalanine). acs.org

This strategy simplifies the complex, rigid macrocycle into a flexible linear peptide and its fundamental chiral components, which can be synthesized or sourced independently.

Development and Optimization of Key Synthetic Intermediates and Building Blocks

The successful synthesis of cyclopeptide alkaloids hinges on the efficient and stereocontrolled preparation of key building blocks. For a synthesis analogous to that of this compound, two intermediates are of paramount importance: the styrylamine (B14882868) moiety and the β-hydroxy-α-amino acid.

The (S)-p-Hydroxystyrylamine Unit: This component forms the aromatic part of the paracyclophane. Its synthesis often starts from a readily available chiral amino acid, such as L-tyrosine, to establish the correct stereochemistry. The synthesis involves protecting the amine and carboxylic acid groups, followed by modification of the side chain to introduce the vinyl group. Optimization focuses on achieving high yields and preventing racemization of the sensitive stereocenter.

The β-Hydroxy-α-Amino Acid: this compound and its relatives contain non-standard amino acids like (2S,3S)-3-hydroxyisoleucine. These are often prepared using diastereoselective methods. For instance, asymmetric aldol (B89426) additions or Sharpless asymmetric epoxidation can be employed to install the two contiguous stereocenters with high control. The development of these building blocks is a critical phase of the synthesis, as their purity and stereochemical integrity directly impact the success of the subsequent peptide couplings and macrocyclization.

Comprehensive Analysis of Reported Total Synthesis Routes for this compound

As no complete total synthesis of this compound is publicly documented, this section evaluates the synthetic routes for the closely related mauritine A, which shares the same 14-membered ring system and presents identical synthetic hurdles.

The reported syntheses of mauritine A and sanjoinine G1 employ a blended, predominantly convergent strategy: acs.org

Linear Phase: A linear peptide precursor is assembled in a stepwise fashion using standard peptide coupling techniques (e.g., using reagents like TBTU or DEPBT). acs.org This phase builds the entire carbon and nitrogen backbone of the final molecule, minus the crucial ring-closing bond.

Convergent Phase: The key fragments, such as the pre-synthesized β-hydroxy amino acid and the styrylamine unit, are incorporated during the linear assembly. The final, and most critical, step is the macrocyclization of the linear precursor. This ring-closing reaction is the centerpiece of the convergent strategy, bringing together the two ends of the linear molecule to form the complex macrocycle in a single, high-impact transformation.

This combination allows for the efficient production of the linear precursor while dedicating focused effort to the challenging macrocyclization step, a hallmark of convergent design in modern organic synthesis. researchgate.net

Maintaining absolute and relative stereochemistry is critical throughout the synthesis. The strategies employed rely on a combination of chiral pool synthesis and diastereoselective reactions.

Chiral Pool Synthesis: The syntheses typically start with naturally occurring, enantiomerically pure L-amino acids (e.g., L-isoleucine, L-phenylalanine, L-tyrosine). This approach efficiently incorporates a significant number of the required stereocenters into the molecule from the very beginning.

Diastereoselective Reactions: For stereocenters that cannot be sourced from the chiral pool, such as those on the β-hydroxy amino acid, diastereoselective reactions are employed. For example, the reduction of a ketone precursor using a chiral reducing agent or the addition of a nucleophile to a chiral aldehyde can be controlled by the existing stereocenters in the molecule to produce the desired diastereomer. In the synthesis of related alkaloids, methods like asymmetric hydrogenation have been used to establish key stereocenters with high selectivity. researchgate.net The use of chiral auxiliaries, such as Ellman's sulfinamide, is another powerful technique for the stereocontrolled synthesis of amine-containing fragments. sci-hub.se

The construction of the strained 14-membered paracyclophane ring is the most formidable challenge in the synthesis of this compound and its analogues. Early attempts using classical macrolactamization (amide bond formation) were often low-yielding due to the high strain of the ring system. Modern syntheses have overcome this barrier by employing novel transition metal-catalyzed reactions for the key macrocyclization step. rsc.orgrsc.orgacs.org

Copper-Catalyzed Ullmann-Type Coupling: A highly effective strategy for forming the biaryl ether bond is the intramolecular Ullmann condensation. In the total synthesis of mauritine A, a copper(I)-catalyzed coupling of a phenol (B47542) with an alkyl halide on the linear peptide precursor was used. This reaction is performed under relatively mild conditions and has proven effective for creating the sterically hindered C-O bond of the cyclophane. researchgate.net

Palladium-Catalyzed Cross-Coupling: Other approaches have utilized palladium catalysts. For example, an intramolecular Suzuki or Buchwald-Hartwig amination reaction could be envisioned to form the macrocycle. These catalytic methods offer high functional group tolerance, which is essential when working with complex, multifunctional molecules like peptides. rsc.org

The development of these catalytic macrocyclization methods represents a significant advancement, enabling the efficient and stereocontrolled synthesis of a wide range of previously inaccessible cyclopeptide alkaloids.

Table 1: Comparison of Macrocyclization Strategies for Cyclopeptide Alkaloids

Method Catalyst/Reagent Bond Formed Advantages Challenges
Macrolactamization Peptide coupling reagents (e.g., DPPA, HATU) Amide (N-C) Well-established chemistry Low yields for strained rings, requires high dilution
Ullmann-Type Coupling Copper (e.g., CuI, Cu(OAc)₂) Aryl Ether (O-C) Effective for strained ether bonds, good yields Can require high temperatures, sensitive to ligands
Suzuki Coupling Palladium (e.g., Pd(PPh₃)₄) Aryl-Aryl (C-C) High functional group tolerance, mild conditions Requires boronic acid/ester functionality
Ring-Closing Metathesis Ruthenium (e.g., Grubbs catalyst) Alkene (C=C) Excellent for large rings, tolerant of many groups Requires terminal alkenes, leaves a C=C bond

Enantioselective and Diastereoselective Synthesis Methodologies

Synthesis of this compound Analogues and Structurally Related Compounds

The synthetic strategies developed for one cyclopeptide alkaloid are often adaptable for the synthesis of its structural relatives. Research in this area has led to the successful synthesis of several analogues of this compound, including Amphibine E and various mauritines. researchgate.netresearchgate.net

The synthesis of these analogues typically follows the same general retrosynthetic plan. The key differences lie in the specific amino acid building blocks used in the linear peptide precursor. For example, the synthesis of Amphibine E, which contains a hydroxyproline (B1673980) unit, would require the stereocontrolled preparation of the appropriate protected hydroxyproline derivative. researchgate.net

This modularity is a key advantage of the convergent synthetic strategy. By simply substituting one amino acid building block for another in the linear assembly phase, chemists can generate a library of natural product analogues. This capability is crucial for studying structure-activity relationships and exploring the biological properties of this unique class of alkaloids. The successful application of these methods has not only confirmed the structures of these natural products but also enabled the synthesis of their epimers, which are essential for biological and stereochemical studies. researchgate.net

Chemo-Enzymatic and Biocatalytic Approaches in this compound Synthesis

As of the current body of scientific literature, specific chemo-enzymatic or biocatalytic approaches dedicated to the total synthesis of this compound have not been reported. The existing successful total syntheses of this complex marine alkaloid have predominantly relied on traditional organic chemistry methodologies.

The application of enzymes and biocatalysis in the synthesis of complex natural products is a burgeoning field, offering advantages in stereoselectivity, regioselectivity, and milder reaction conditions. rsc.orgrsc.org These methods often lead to more efficient and environmentally benign synthetic routes. vapourtec.com General strategies in chemo-enzymatic synthesis include the use of enzymes for late-stage functionalization, the generation of reactive intermediates, or the construction of complex cyclic scaffolds. beilstein-journals.org

For marine-derived alkaloids, in particular, (chemo)enzymatic synthesis has shown significant potential for industrial-scale production, offering advantages over classical chemical methods. mdpi.combohrium.com Enzymes such as lipases, proteases, and oxidoreductases have been employed to create chiral building blocks and facilitate key transformations in the synthesis of various alkaloids. wiley.commdpi.com For instance, ω-transaminases are valuable for producing chiral amines, which are common structural motifs in alkaloids. wiley.com Similarly, lipases, such as Candida antarctica lipase (B570770) B (Novozym 435®), are widely used for kinetic resolutions and stereoselective acylations. vapourtec.comfrontiersin.org

While these enzymatic methods have been successfully applied to the synthesis of other marine alkaloids, their specific application to the intricate structure of this compound remains an area for future exploration. The development of a chemo-enzymatic route for this compound could potentially streamline its synthesis, improve yields, and provide access to novel analogues. Future research in this area may focus on identifying suitable enzymes that can catalyze key bond formations or stereoselective transformations within the this compound framework.

Biosynthetic Pathways and Enzymatic Mechanisms of Amphibine a

Identification of Putative Biosynthetic Precursors and Key Intermediates

The biosynthesis of cyclopeptide alkaloids, such as Amphibine A, is believed to start from the assembly of proteinogenic and non-proteinogenic amino acids. For this compound and its analogues, which are 14-membered cyclopeptide alkaloids, the precursors are likely specific amino acids that are activated and linked together. One of the notable features of some related alkaloids from Ziziphus species is the presence of trans-3-hydroxyproline, a non-proteinogenic amino acid that is a likely key intermediate in the biosynthetic pathway. researchgate.net The general structure of these alkaloids suggests a peptide backbone that is later cyclized.

Elucidation of Enzymatic Transformations and Catalytic Cycles

The formation of complex natural products like this compound involves a series of enzymatic transformations. While the specific enzymes for this compound biosynthesis have not been characterized, the study of other microbial and plant peptide-based natural products provides a framework for understanding the likely catalytic cycles involved.

Role of Polyketide Synthases (PKS) and Nonribosomal Peptide Synthetases (NRPS)

The biosynthesis of peptide-based natural products in many organisms is often carried out by large, multifunctional enzymes known as nonribosomal peptide synthetases (NRPSs). nih.gov These enzymatic assembly lines are modular in nature, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. It is highly probable that an NRPS system is responsible for assembling the peptide backbone of this compound from its constituent amino acid precursors. Bacteria residing on amphibian skin have been found to possess NRPS genes, highlighting the role of these enzymes in producing peptide-based compounds in diverse biological systems. nih.gov

Characterization of Post-PKS/NRPS Modifying Enzymes (e.g., Oxidoreductases, Methyltransferases, Glycosyltransferases)

Following the assembly of the linear peptide chain by an NRPS, a series of post-translational modifications are typically required to yield the final, mature cyclopeptide alkaloid. These modifications are carried out by a suite of tailoring enzymes. In the case of this compound and its relatives, these would include:

Oxidoreductases: These enzymes would be responsible for hydroxylation reactions, such as the formation of the trans-3-hydroxyproline residue.

Cyclases: A dedicated enzyme, likely a type of peptidase, is required for the head-to-tail or side-chain cyclization of the linear peptide precursor to form the characteristic 14-membered ring of this compound.

Methyltransferases: These enzymes may be involved in the addition of methyl groups to specific positions on the molecule, a common feature in many alkaloids.

While the specific enzymes for this compound are unknown, studies on other organisms have identified various enzymes involved in the biosynthesis of similar compounds. nih.govnih.gov

Genetic Basis of this compound Biosynthesis: Gene Cluster Identification and Analysis

The genes encoding the biosynthetic machinery for a specific natural product are often clustered together on the chromosome of the producing organism. This "biosynthetic gene cluster" (BGC) typically includes the core synthase (like an NRPS) and the various modifying enzymes.

The identification and analysis of the this compound biosynthetic gene cluster in Ziziphus amphibia would be a critical step in fully understanding its formation. Modern genomic techniques, such as genome mining of the plant's DNA, could be employed to identify putative BGCs. nih.gov The analysis of such a cluster would reveal the complete set of genes and allow for the prediction of the functions of the encoded enzymes. Studies on amphibian skin peptides have shown that their biosynthetic genes are often organized in clusters, suggesting a common evolutionary strategy for the production of these defense compounds. plos.org

Methodologies for Pathway Elucidation: Isotopic Labeling, Gene Knockout/Knock-in, and Enzyme Characterization

Elucidating the biosynthetic pathway of a complex molecule like this compound requires a combination of experimental approaches:

Isotopic Labeling: Feeding experiments using isotopically labeled precursors (e.g., with ¹³C or ¹⁵N) to Ziziphus amphibia and subsequent analysis of the incorporation of these labels into the this compound molecule can definitively identify the building blocks of the compound.

Gene Knockout/Knock-in: Once the biosynthetic gene cluster is identified, targeted gene knockout or silencing experiments in the plant could be performed. The disruption of a specific gene and the subsequent analysis of the resulting metabolic profile can confirm the function of that gene in the biosynthetic pathway.

Enzyme Characterization: The individual enzymes from the biosynthetic pathway can be heterologously expressed in a host organism (like E. coli or yeast), purified, and their specific catalytic activity can be tested in vitro with putative substrates.

These well-established methodologies have been successfully used to unravel the biosynthetic pathways of numerous natural products. nih.govnih.gov

Prospects for Engineered Biosynthesis and Synthetic Biology Approaches for this compound Production and Diversification

A thorough understanding of the this compound biosynthetic pathway opens up exciting possibilities for metabolic engineering and synthetic biology. By transferring the identified biosynthetic gene cluster into a heterologous host, such as a fast-growing bacterium or yeast, it may be possible to achieve sustainable and scalable production of this compound.

Furthermore, the modular nature of NRPS systems allows for "combinatorial biosynthesis," where modules can be swapped or modified to create novel analogs of this compound with potentially improved or different biological activities. This approach holds great promise for the development of new therapeutic agents.

Molecular and Cellular Mechanisms of Amphibine a Biological Activity

Identification and Characterization of Amphibine A Cellular and Subcellular Targets

Identifying the precise molecular targets of this compound is a critical step in understanding its mechanism of action. While comprehensive studies are lacking, computational models have offered initial hypotheses.

Protein-Ligand Interaction Studies and Binding Kinetics

Detailed experimental data on the binding kinetics of this compound with specific protein targets are not currently available in published literature. Computational docking studies have explored the potential interaction of this compound and its analogues with viral proteins. For instance, a 2021 in silico study predicted that this compound and its related compounds could act as inhibitors of the SARS-CoV-2 main protease (Mpro). This modeling suggested a potential binding affinity, but experimental validation of the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D) is required to confirm these predictions.

Enzymatic Inhibition or Activation Profiles

The broader class of cyclopeptide alkaloids from Ziziphus species has been shown to possess various biological activities, including antimicrobial and sedative effects, which may be linked to enzyme modulation. However, specific enzymatic inhibition or activation profiles for this compound have not been reported. The aforementioned computational study on SARS-CoV-2 Mpro suggests a potential inhibitory role against this viral protease, but this remains a prediction pending experimental verification.

Receptor Binding and Downstream Signal Transduction Pathways

There is currently no scientific literature identifying specific cellular receptors to which this compound binds. Consequently, the downstream signal transduction pathways that may be modulated by this compound are unknown. Research in this area is necessary to understand how this compound might exert any physiological effects at the cellular level.

Regulation of Gene Expression and Epigenetic Modulations by this compound

The influence of this compound on the regulation of gene expression and potential epigenetic modifications is an unexplored area of research. There are no available studies that have investigated changes in gene transcription or epigenetic markers in response to treatment with this compound.

Impact on Cellular Homeostasis and Metabolic Pathways

The effects of this compound on fundamental cellular processes such as homeostasis and metabolic pathways have not been documented. Research is needed to determine if this compound alters cellular balance or interferes with key metabolic routes.

Modulation of Cell Cycle Progression and Induction of Apoptosis in Cellular Models

There is a lack of experimental data concerning the effects of this compound on cell cycle progression and the induction of apoptosis. Studies on other cyclopeptide alkaloids have suggested potential cytotoxic effects against certain cell lines, but specific research on this compound's role in these processes is absent from the current scientific literature.

Immunomodulatory and Anti-inflammatory Mechanisms

Current research does not provide specific data on the immunomodulatory or anti-inflammatory mechanisms of a compound named this compound. The body of scientific literature on amphibian peptides frequently discusses their role in modulating the immune system. mdpi.comfrontiersin.orgmdpi.comfrontiersin.orgnih.govasm.org These peptides can influence inflammatory responses, often by interacting with immune cells and signaling pathways. mdpi.comfrontiersin.orgfrontiersin.org For instance, some amphibian peptides have been shown to regulate the production of cytokines and chemokines, which are crucial mediators of inflammation. frontiersin.orgfrontiersin.org However, specific studies detailing how this compound might interact with immune cells, affect inflammatory pathways, or modulate the production of inflammatory mediators could not be located.

Antineoplastic Mechanisms in Preclinical Cancer Cell Lines

There is no available information detailing the antineoplastic mechanisms of this compound in preclinical cancer cell lines. Research into other amphibian-derived substances, such as certain peptides and ribonucleases, has shown selective cytotoxicity against cancer cells while sparing normal cells. spandidos-publications.commdpi.comfrontiersin.org The mechanisms often involve disrupting the cancer cell membrane, inducing apoptosis (programmed cell death), or inhibiting tumor growth and metastasis. spandidos-publications.commdpi.comfrontiersin.orgtrialstat.comglobenewswire.com Preclinical studies frequently utilize various cancer cell lines to test the efficacy and dose-dependent effects of these compounds. trialstat.comglobenewswire.comresearchgate.net Despite the extensive research in this area for other amphibian compounds, no studies specifically investigating the effects of this compound on any cancer cell lines were identified.

Antimicrobial and Antiviral Mechanisms of Action

Neurobiological Activity and Neurotransmitter System Interactions

Information regarding the neurobiological activity of this compound or its interactions with neurotransmitter systems is not available in the current scientific literature. The nervous systems of amphibians are subjects of neurobiological research, including studies on neuronal development, plasticity, and the function of neurotransmitters. nih.govnih.govmpg.defrontiersin.org Research has explored how various substances interact with neurotransmitter receptors and transporters in amphibians and other vertebrates. nih.govmpg.de For example, studies have investigated the roles of neurotransmitters like acetylcholine, glutamate, and GABA at the neuromuscular junction and within the central nervous system. nih.gov Nevertheless, no studies were found that link a compound named this compound to any neurobiological activity or interaction with neurotransmitter systems.

Structure Activity Relationship Sar Studies and Analog Development of Amphibine a

Rational Design and Synthetic Strategies for Amphibine A Derivatives and Analogs

The rational design of this compound derivatives is largely guided by the strategies employed for other cyclopeptide alkaloids and bioactive peptides. researchgate.netresearchgate.net These strategies often aim to enhance potency, selectivity, and pharmacokinetic properties. Key approaches include modifying the macrocyclic ring size, altering the constituent amino acid residues, and introducing different functional groups. uantwerpen.beresearchgate.net

Synthetic strategies for cyclopeptide alkaloids are complex due to the constrained macrocyclic structure. The synthesis of Amphibine E, a close analog of this compound, and its epimers has been reported, highlighting a key synthetic route. researchgate.net This synthesis involved the formation of an alkyl-aryl ether linkage, a common feature in this class of compounds, which was achieved through either a Mitsunobu or an SNAr reaction. The crucial macrocyclization step was accomplished via a lactamization approach from a linear precursor. researchgate.net The development of enantioselective synthetic methods is also a key focus in the field, as the stereochemistry of the constituent amino acids can significantly impact biological activity. acs.orgrsc.orgnih.gov

Systematic Functional Group Modifications and Their Biological Implications

In the context of cyclopeptide alkaloids, modifications often target the amino acid residues within the macrocycle and the side chains. For example, the type of amino acid at specific positions can influence the compound's antimicrobial or cytotoxic effects. While direct modification studies on this compound are not extensively documented, research on related cyclopeptide alkaloids indicates that even small changes, such as the methylation of a nitrogen atom or the alteration of a side chain, can lead to significant differences in biological profiles. researchgate.net

Stereochemical Influence on Biological Activity and Target Selectivity

The importance of stereochemistry has been demonstrated in the synthesis of an epimer of Amphibine E. researchgate.net The creation of this stereoisomer allows for a direct comparison of biological activity, which can reveal the optimal stereochemical configuration for a desired therapeutic effect. In many cases, only one enantiomer or diastereomer of a chiral drug is active, while the others may be less active, inactive, or even cause undesirable side effects. thermofisher.kr For other amphibian peptides, the substitution of L-amino acids with their D-enantiomers has been shown to increase stability against proteolytic degradation, a common strategy to enhance the therapeutic potential of peptide-based drugs. mdpi.comresearchgate.net

Synthesis and Preclinical Biological Evaluation of Semi-Synthetic and De Novo Analogs

The synthesis and preclinical evaluation of this compound analogs are essential steps in the drug discovery process. researchgate.netemergobyul.comnih.gov While the synthesis of several cyclopeptide alkaloids has been achieved, the focus of preclinical evaluation for this compound and its close analogs has primarily been on their cytotoxic and antimicrobial properties. researchgate.netrsc.orgnih.gov

In one study, this compound, isolated from the root bark of Ziziphus spina-christi, was evaluated for its in vitro cytotoxicity against three human cancer cell lines (MCF7, H460, and Hela) and a normal human cell line (BJ). In this particular study, this compound did not exhibit significant cytotoxicity towards the tested cell lines. tandfonline.com Other semi-synthetic analogs of amphibian peptides have been evaluated for a range of activities, including antimicrobial and anti-biofilm efficacy. nih.govresearchgate.net For instance, a computational study on Amphibine analogues B-F and H predicted their potential as antiviral agents against SARS-CoV-2, with subsequent ADME (absorption, distribution, metabolism, and excretion) predictions suggesting that some of these analogs possess good oral bioavailability. researchgate.net

Table 1: Preclinical Biological Evaluation of selected Amphibine Analogs

Compound Assay Type Cell Lines/Target Key Findings Reference
This compound Cytotoxicity MCF7, H460, Hela, BJ No significant cytotoxicity observed. tandfonline.com
Amphibine B, C, D, E, F, H In silico Antiviral Activity SARS-CoV-2 Mpro Predicted to have antiviral and protease inhibitory potential. researchgate.net
Amphibine B, C, D, F In silico ADME N/A Predicted to have good to best oral bioavailability. researchgate.net
Amphibine E, H In silico ADME N/A Predicted to have poor oral bioavailability. researchgate.net

Computational Approaches to SAR: Molecular Docking, Quantitative Structure-Activity Relationship (QSAR), and Pharmacophore Modeling

Computational methods are increasingly valuable tools for elucidating the SAR of complex molecules like this compound, helping to guide the design of more potent and selective analogs. researchgate.netnih.gov

Molecular Docking: This technique has been applied to a series of Amphibine analogues (B-F and H) to predict their binding affinity and interaction with the main protease (Mpro) of the SARS-CoV-2 virus. researchgate.net The study revealed that these analogues generally exhibited lower binding energies compared to a native ligand, suggesting a potentially stronger interaction with the target. Amphibine-F, in particular, showed the lowest binding energy of -10.10 Kcal/mol. researchgate.net The analysis of binding modes indicated that interactions with key amino acid residues, such as Glu166 and Gln189, were important for the predicted activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For cyclopeptide alkaloids, a QSAR study indicated that a 13-membered macrocyclic ring is generally preferable to a 14-membered one for antiplasmodial activity. While a specific QSAR model for this compound has not been detailed, the principles of QSAR can be applied to a series of its analogs to identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with their biological effects.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.netnih.gov Such models can be generated from a set of active ligands or from the ligand-binding site of a target protein. For this compound and its analogs, a pharmacophore model could be developed based on the active conformation of the most potent compounds. This model would highlight the key features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that are crucial for their interaction with a biological target. This information is invaluable for virtual screening of compound libraries to identify new potential leads with similar activity.

Table 2: In Silico Molecular Docking Results of Amphibine Analogs against SARS-CoV-2 Mpro

Compound Binding Energy (Kcal/mol) Reference
Native Ligand -7.69 researchgate.net
Amphibine-F -10.10 researchgate.net
Amphibine-E -9.62 researchgate.net
Amphibine-H -9.28 researchgate.net
Amphibine-B -8.84 researchgate.net
Amphibine-D -8.24 researchgate.net
Amphibine-C -8.07 researchgate.net

Development of Advanced Probes for Target Identification and Mechanism Elucidation

The identification of the specific molecular targets of a bioactive compound is fundamental to understanding its mechanism of action and for the development of targeted therapies. Chemical probes are powerful tools for this purpose. thermofisher.kropentargets.orgvirginia.edu A chemical probe is typically a modified version of the bioactive molecule that incorporates a reporter tag (e.g., a fluorescent dye or biotin) or a reactive group for covalent labeling of the target protein. mdpi.com

To date, there are no specific reports on the development of chemical probes derived from this compound. However, the general principles of probe design could be applied to this molecule. A synthetic route to this compound or a close analog could be adapted to introduce a linker at a position that does not interfere with its biological activity. This linker could then be used to attach a tag for various applications:

Fluorescent Probes: A fluorescently labeled this compound analog could be used in cell imaging studies to determine its subcellular localization, providing clues about its potential targets. mdpi.com

Affinity-Based Probes: An this compound analog immobilized on a solid support (e.g., beads) could be used in pull-down assays to isolate its binding partners from cell lysates. mdpi.com The identified proteins would then be candidates for its molecular targets.

Photo-Affinity Probes: These probes contain a photoreactive group that, upon irradiation with UV light, forms a covalent bond with the target protein, allowing for its identification.

The development of such advanced probes for this compound would be a significant step forward in elucidating its mechanism of action and validating its potential as a therapeutic lead.

Preclinical Pharmacological Research Methodologies for Amphibine a

In Vitro Assay Development for Efficacy and Target Engagement

Initial assessment of a compound's potential begins with in vitro studies, which are experiments conducted outside of a living organism, typically in cell cultures. news-medical.net These assays are crucial for determining if a compound interacts with its intended biological target and for providing a preliminary measure of its efficacy. frontiersin.orgnih.gov For Amphibine A, while extensive wet-lab data is not widely published, computational, or in silico, studies have provided initial predictions of its biological activities. uin-alauddin.ac.id

One such in silico analysis predicted that this compound possesses antiviral properties. uin-alauddin.ac.id However, the same study predicted it would not be active as a protease enzyme inhibitor. uin-alauddin.ac.id Such computational findings are foundational, guiding the subsequent development of targeted biochemical and cell-based assays to experimentally validate these predictions. frontiersin.org

Commonly used in vitro assays to confirm such target engagement include thermal shift assays like the Cellular Thermal Shift Assay (CETSA) and Differential Scanning Fluorimetry (DSF). frontiersin.orgacs.org These methods detect the direct physical interaction between a compound and a protein target by measuring changes in the protein's stability when heated. frontiersin.orgacs.org

Table 1: Predicted Biological Activity of Amphibine Analogues (In Silico)

Compound Predicted Antiviral Activity Predicted Protease Inhibitor Activity
This compound Yes No
Amphibine B Yes Yes
Amphibine C Yes Yes
Amphibine D Yes Yes
Amphibine E Yes Yes
Amphibine F Yes Yes
Amphibine G No No
Amphibine H Yes Yes

Data sourced from an in silico prediction study. uin-alauddin.ac.id

To investigate the disease-specific potential of a compound like this compound, researchers utilize cell culture models that replicate aspects of a particular disease. cellculturecompany.comnumberanalytics.com These models are essential for studying how the compound affects cellular processes in a controlled, disease-relevant environment. numberanalytics.comnih.gov For instance, to validate the predicted antiviral activity of this compound, researchers would employ cell lines susceptible to a specific virus. uin-alauddin.ac.id The assay would measure the ability of this compound to inhibit viral replication within these cells.

The selection of the cell line is critical and depends on the research question. cellculturecompany.com Amphibian-derived cell lines, such as the A6 cell line from Xenopus laevis, have been developed and used to study host-pathogen interactions, providing a relevant system for certain infectious disease research. mdpi.com For oncology research, a wide array of human cancer cell lines is available, allowing for the evaluation of a compound's anti-proliferative or cytotoxic effects against specific cancer types. mdpi.comprobiocdmo.com

High-throughput screening (HTS) and high-content screening (HCS) are automated methodologies that allow for the rapid testing of thousands of chemical compounds. drugtargetreview.comwikipedia.org HTS is used to quickly identify "hits"—compounds that show activity in a specific assay. wikipedia.org This process uses robotics and automated data analysis to conduct millions of pharmacological tests in a short period. drugtargetreview.comwikipedia.org

While specific HTS campaigns involving this compound are not documented, this methodology would be a logical next step following initial in silico predictions. uin-alauddin.ac.iddrugtargetreview.com For example, this compound could be screened against large panels of viruses or cancer cell lines to empirically confirm its activity spectrum. probiocdmo.com The ToxCast program, for instance, has utilized HTS approaches to screen chemicals against a variety of biological targets, including those relevant to amphibian development. data.gov HCS, an evolution of HTS, combines automated microscopy and sophisticated image analysis to provide more detailed, multi-parameter data on a cell's response to a compound, offering deeper insights into the mechanism of action.

Cell Culture Models for Disease-Specific Research

In Vivo Animal Model Development and Application for Efficacy Evaluation

Following promising in vitro results, preclinical research progresses to in vivo studies, which are conducted in living organisms, to evaluate a compound's efficacy and its effects on a whole physiological system. news-medical.netijnrd.org These studies are indispensable for understanding how a compound behaves in a complex biological environment before it can be considered for human trials. probiocdmo.comijnrd.org

To test the efficacy of this compound in vivo, researchers would first need to establish relevant animal models that mimic human diseases. ijnrd.org The choice of model is critical and depends on the therapeutic area being investigated.

Infection: To assess the predicted antiviral activity of this compound, an influenza infection model in mice or ferrets could be used. uin-alauddin.ac.idplos.org In such a study, animals would be infected with the virus and then treated with the compound to evaluate its ability to reduce viral load, alleviate symptoms, and decrease inflammation. plos.org

Oncology: For potential anticancer applications, numerous well-established oncology models exist. probiocdmo.com These include cell-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, and more complex patient-derived xenograft (PDX) models, which use tumor tissue taken directly from patients. probiocdmo.comcrownbio.com

Inflammation: Various animal models are available to study inflammation, such as those induced by chemical irritants or immunological challenges, which would be relevant for testing the broad-spectrum biological activities often found in amphibian-derived compounds. bohrium.comnih.gov

Amphibians themselves, such as Xenopus species, are also used as model organisms in developmental biology and toxicology research, and can be valuable for studying the effects of compounds on vertebrate development. nih.govnih.govoup.com

A critical component of in vivo testing is the characterization of a compound's pharmacokinetics (PK) and pharmacodynamics (PD). dtic.milcatapult.org.uk PK studies describe what the body does to the drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). allucent.com PD studies, conversely, describe what the drug does to the body, linking drug concentration to the observed biological effect. altasciences.comcatapult.org.uk

A typical preclinical PK/PD study for a compound like this compound would involve administering the compound to an animal model over a range of doses and time points. catapult.org.uk Blood and tissue samples would be collected to measure the concentration of the drug and its metabolites, while also assessing the physiological or therapeutic effect. dtic.milcatapult.org.uk This integrated approach is essential for determining the relationship between drug exposure and target engagement, which helps in predicting a therapeutic dose range for potential clinical trials. allucent.comacs.org

Table 2: Key Parameters in Preclinical PK/PD Studies

Study Type Key Parameters Measured Purpose
Pharmacokinetics (PK) Absorption (Bioavailability), Distribution (Tissue Concentration), Metabolism (Metabolite Identification), Excretion (Clearance Rate, Half-life) To understand how the compound is processed by the body. allucent.com

| Pharmacodynamics (PD) | Target Engagement, Biomarker Modulation, Physiological Response (e.g., tumor shrinkage, viral load reduction) | To understand the compound's effect on the body and its mechanism of action. altasciences.com |

Establishment of Relevant Animal Disease Models (e.g., infection, inflammation, oncology)

Biomarker Discovery and Validation in Preclinical Settings

Biomarkers are measurable indicators that can be used to assess a biological state, confirm that a drug is engaging its target, or predict a therapeutic response. cellculturecompany.comcrownbio.com Identifying and validating biomarkers during preclinical development is crucial for making informed decisions and de-risking clinical trials. crownbio.comcrownbio.com

For a compound like this compound, biomarker discovery would be integrated into the in vivo studies. transpharmation.com For example, in an oncology model, researchers might look for changes in the expression of genes or proteins involved in cell proliferation or apoptosis following treatment. mdpi.com In an infection model, levels of inflammatory cytokines in the blood could serve as pharmacodynamic biomarkers to measure the drug's effect on the immune response. plos.org

Modern approaches to biomarker discovery often involve multi-omics technologies, such as genomics, proteomics, and metabolomics, to generate a comprehensive, unbiased profile of a compound's effects. crownbio.comtranspharmation.com These preclinical biomarkers, if validated, can potentially be translated to clinical settings to help select patients who are most likely to respond to the treatment, a key principle of personalized medicine. crownbio.comworldwide.com

Advanced Analytical and Bioanalytical Methodologies in Amphibine a Research

High-Resolution Spectroscopic Techniques for Comprehensive Characterization

The definitive structural elucidation of Amphibine A relies heavily on high-resolution spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this characterization, providing complementary data essential for a complete structural assignment. nih.gov

Hyphenated NMR and Advanced MS:

The combination of liquid chromatography with NMR and MS (LC-NMR-MS) has transformed the analysis of complex mixtures, such as natural product extracts from which this compound might be isolated. nih.gov This hyphenated approach allows for the separation of individual components, followed by their immediate and detailed spectroscopic analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides the precise molecular formula of an analyte. pnas.orgnih.gov This is a critical first step in identifying a new compound like this compound. HRMS has been instrumental in expanding the bioanalytical toolbox for studying natural products, enabling the identification and quantification of numerous proteins and small molecules with high accuracy and confidence. nih.govnih.gov

2D NMR Spectroscopy: Techniques like double-quantum-filtered correlation spectroscopy (dqfCOSY) and heteronuclear single quantum coherence (HSQC) spectroscopy are invaluable for piecing together the structural fragments of a molecule. pnas.org 2D NMR can provide detailed structural information even for minor components within a complex extract. pnas.org The combination of 1D and 2D NMR experiments allows for the determination of the complete covalent structure and relative stereochemistry of complex molecules. frontiersin.org

The integration of these advanced spectroscopic methods provides a powerful platform for the unambiguous identification and complete structural characterization of novel compounds like this compound. nih.govfrontiersin.org

Metabolomics and Proteomics Approaches for Investigating Biological Effects

To understand the biological impact of this compound, researchers employ metabolomics and proteomics, two powerful "omics" technologies that provide a global snapshot of molecular changes within a biological system. frontiersin.orgrevespcardiol.org These approaches are critical for moving beyond the study of a single target and understanding the broader physiological response to the compound.

Metabolomics: This field involves the comprehensive analysis of all small-molecule metabolites in a cell, tissue, or organism. frontiersin.org By comparing the metabolome of a system before and after exposure to this compound, researchers can identify metabolic pathways that are perturbed by the compound. Analytical platforms such as mass spectrometry and NMR are commonly used for metabolic profiling. frontiersin.orgpublish.csiro.au For instance, an NMR-based metabolomics approach was used to study the toxic effects of certain chemicals on goldfish, demonstrating the power of this technique to reveal pathway-specific changes. publish.csiro.au

Proteomics: Proteomics is the large-scale study of proteins, their structures, and their functions. frontiersin.org High-resolution mass spectrometry-based proteomics can identify and quantify thousands of proteins, providing insights into how this compound affects cellular processes, signaling pathways, and protein expression. nih.goveu-openscreen.eu This technology has been particularly valuable in developmental biology research using amphibian models like Xenopus laevis. nih.govnih.gov

The integration of proteomics and metabolomics offers a systems-biology perspective, enabling a more holistic understanding of the mechanisms of action of bioactive compounds like this compound. frontiersin.orgmdpi.com This combined approach can help to identify not only the direct targets of the compound but also the downstream effects and potential off-target interactions. researchgate.net

Chromatographic Methods for Purity Assessment and Quantification in Complex Mixtures

Chromatography is an indispensable technique for the separation, identification, and purification of chemical compounds. labinsights.nlmoravek.com In the context of this compound research, various chromatographic methods are essential for ensuring the purity of the compound for biological testing and for quantifying its presence in complex mixtures, such as crude extracts.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

HPLC and UPLC are the most widely used chromatographic techniques for the analysis of non-volatile compounds. dyadlabs.comchromatographytoday.comiajps.com Both methods separate components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. labinsights.nl

HPLC: A well-established and robust technique, HPLC has been a mainstay in analytical laboratories for decades. dyadlabs.comiajps.com It is used for the identification, quantification, and purification of compounds. chromatographytoday.comgmpinsiders.com

UPLC: A more recent advancement, UPLC utilizes smaller particle sizes in the stationary phase and operates at higher pressures than HPLC. dyadlabs.comiajps.com This results in several advantages, including faster analysis times, improved resolution (sharper peaks), and higher sensitivity. dyadlabs.comiajps.comgmpinsiders.comijsrtjournal.com UPLC is particularly well-suited for analyzing complex samples and for high-throughput screening. chromatographytoday.comijsrtjournal.com

The choice between HPLC and UPLC often depends on the specific requirements of the analysis, including the complexity of the sample, the desired speed, and the required sensitivity. gmpinsiders.com For purity assessment, diode-array detection (DAD) is often coupled with HPLC or UPLC to assess the spectral homogeneity across a chromatographic peak, providing an indication of whether co-eluting impurities are present. chromatographyonline.com

Comparison of HPLC and UPLC Techniques
FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)
Operating PressureLower (up to 6,000 psi) dyadlabs.comchromatographytoday.comHigher (up to 15,000 psi) dyadlabs.comchromatographytoday.com
Particle SizeLarger (3-5 µm) ijsrtjournal.comSmaller (<2 µm) iajps.comijsrtjournal.com
ResolutionGoodHigher, with sharper peaks dyadlabs.comgmpinsiders.com
Analysis TimeLonger dyadlabs.comShorter dyadlabs.comiajps.com
SensitivityGoodHigher dyadlabs.comiajps.com
ApplicationsWide range of applications, including quality control and purification. chromatographytoday.comgmpinsiders.comComplex mixtures, high-throughput analysis, metabolomics. chromatographytoday.comijsrtjournal.com

Development of Bioanalytical Methods for Detection and Quantification of this compound in Biological Matrices

To study the pharmacokinetics and biodistribution of this compound in animal models, sensitive and specific bioanalytical methods are required for its detection and quantification in complex biological matrices like plasma, tissues, and other fluids. b-ac.co.ukcmbr-journal.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS, and particularly its tandem version (LC-MS/MS), is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity. b-ac.co.ukinfinixbio.commdpi.com

Sample Preparation: The first step in bioanalysis is the effective extraction of the analyte from the biological matrix. cmbr-journal.com This is crucial for removing interfering substances and concentrating the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. b-ac.co.uk

Method Validation: A bioanalytical method must be rigorously validated to ensure its reliability. fda.gov Key validation parameters include linearity, sensitivity (lower limit of quantification), accuracy, precision, recovery, and matrix effects. mdpi.comnih.gov

Application in Animal Studies: Once validated, the LC-MS/MS method can be applied to measure the concentration of this compound in samples collected from animal studies over time. nih.gov This data is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. For example, a validated LC-MS/MS method was successfully used to quantify bexarotene (B63655) in mouse plasma and brain tissue to support a pharmacokinetic study. nih.gov

The development of robust bioanalytical methods is a critical component of preclinical drug development, providing the data needed to understand how a compound behaves in a living organism. infinixbio.com

Chemoproteomic and Affinity-Based Probes for Target Identification and Validation

Identifying the specific protein targets of a bioactive compound like this compound is a key step in elucidating its mechanism of action. researchgate.net Chemoproteomics offers a powerful set of tools for this purpose, enabling the identification of drug-target interactions within the complex environment of the cell. eu-openscreen.euresearchgate.net

Affinity-Based Probes:

One common chemoproteomic strategy is the use of affinity-based probes. researchgate.netfrontiersin.org This approach involves chemically modifying the bioactive compound (in this case, this compound) to create a probe. This probe typically consists of three components:

The Ligand: The this compound molecule itself, which provides the binding affinity for its target protein(s). frontiersin.org

A Reactive Group: A chemical moiety that can form a covalent bond with the target protein upon binding. frontiersin.org

A Reporter Tag: A tag, such as biotin (B1667282) or a fluorophore, that allows for the detection and enrichment of the probe-protein complex. frontiersin.org

The general workflow for an affinity-based proteomics experiment involves incubating the probe with a cell lysate or even in live cells, followed by enrichment of the labeled proteins (e.g., using streptavidin beads if the tag is biotin), and finally, identification of the captured proteins by mass spectrometry. researchgate.net

While powerful, this approach has potential challenges. The chemical modifications required to create the probe can sometimes alter the binding affinity of the parent molecule. nih.gov Therefore, careful design and validation of the probe are essential.

Challenges and Future Directions in Amphibine a Research

Overcoming Supply Limitations of Natural Amphibine A for Extensive Research

A primary bottleneck in the extensive investigation of this compound is its limited availability from natural sources. The compound is a member of the cyclopeptide alkaloids, which are isolated from plants of the Rhamnaceae family, such as the genus Ziziphus. nih.gov The isolation of this compound and its analogues, like Amphibine-D and other related compounds such as Nummularine-U and Spinanine-B, from the stem bark of these plants is a complex and often low-yielding process. nih.govresearchgate.net This scarcity of natural material severely restricts the feasibility of large-scale biological screening, preclinical development, and other in-depth studies.

To surmount this challenge, the development of robust and efficient total synthesis strategies is paramount. The complex, sterically hindered structures of related amphibian and cyclopeptide alkaloids present significant synthetic challenges, demanding innovative approaches in organic chemistry. nih.govbeilstein-journals.orgrsc.org Successful total syntheses not only provide a sustainable supply of the natural product for research but also open avenues for creating structural analogues. nih.govbeilstein-journals.orgucl.ac.uk These synthetic routes can be adapted to produce derivatives with modified properties, which is crucial for structure-activity relationship (SAR) studies and the optimization of biological effects. ucl.ac.uk The ability to generate analogues is a key step toward developing compounds with improved characteristics. mdpi.comresearchgate.netresearchgate.net

Strategies for Enhancing Bioavailability and Efficacy in Preclinical Models

Like many peptide-based natural products, this compound faces likely challenges related to poor metabolic stability and low bioavailability, which can limit its effectiveness in biological systems. researchgate.net While oral administration is the preferred route for drugs due to patient compliance, peptides are often susceptible to degradation by proteolytic enzymes in the gastrointestinal tract and exhibit poor membrane permeability. researchgate.netnih.govnih.gov

The inherent cyclic structure of this compound, a common feature of this class of alkaloids, provides a degree of conformational rigidity. mdpi.comuantwerpen.be This cyclization is a natural strategy that can enhance stability against enzymatic degradation compared to linear peptides. mdpi.com However, further strategies are likely necessary to improve its drug-like properties for preclinical studies. These approaches include:

Chemical Structure Modification : Synthetic chemistry allows for the modification of the peptide backbone to enhance stability. researchgate.net This can involve the incorporation of non-natural amino acids, D-amino acids, or the replacement of labile amide bonds. researchgate.netnih.gov

Permeation Enhancers : Co-administration with absorption enhancers can transiently and reversibly modulate the intestinal barrier to improve the passage of the molecule into systemic circulation. nih.govnih.gov

Cyclization and Stapling : While this compound is already cyclic, further modifications or the synthesis of "stapled" peptide analogues can lock the molecule into its bioactive conformation, increasing stability and cellular penetration. nih.gov

Innovations in Drug Delivery Systems for Preclinical Applications

To protect this compound from premature degradation and deliver it effectively to target sites in preclinical models, innovative drug delivery systems (DDS) are essential. nih.govdovepress.com These systems are designed to encapsulate the therapeutic agent, shielding it from the harsh environment of the body and facilitating its transport across biological barriers. ajpp.infrontiersin.org

For peptide-based compounds like this compound, several advanced DDS platforms are being explored:

Nanoparticle-Based Systems : Encapsulating this compound in nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles (SLNs) offers significant advantages. researchgate.netdovepress.comfrontiersin.orgfrontiersin.org These systems can protect the peptide from enzymatic degradation, improve its solubility, and allow for controlled or sustained release. dovepress.com

Mucoadhesive Systems : These formulations use polymers that adhere to mucosal membranes, increasing the residence time of the drug at the site of absorption and thereby enhancing its bioavailability. nih.govmdpi.com

Targeted Delivery : Nanocarriers can be functionalized with specific ligands (e.g., antibodies or small peptides) that recognize and bind to receptors overexpressed on target cells, such as cancer cells. nih.gov This active targeting strategy can increase the concentration of the drug at the desired site of action while minimizing off-target effects. nih.gov

Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) for Holistic Understanding

A comprehensive understanding of this compound's biological role requires a systems-level approach. The integration of "omics" technologies can provide a holistic view of its biosynthesis, mechanism of action, and cellular effects. mdpi.comresearchgate.netmdpi.com

Genomics and Metabolomics : These tools can be applied to the source organism, Ziziphus, to identify the biosynthetic gene clusters responsible for producing this compound. mdpi.commdpi.com Metabolomic profiling of the plant can reveal the metabolic pathways involved and potentially uncover new, related compounds. researchgate.net

Transcriptomics and Proteomics : When cells or tissues are treated with this compound, transcriptomics (measuring gene expression) and proteomics (measuring protein levels) can identify which cellular pathways are affected. frontiersin.org This information is critical for elucidating the compound's mechanism of action and identifying its molecular targets.

Multi-Omics Integration : Combining data from genomics, transcriptomics, proteomics, and metabolomics provides a powerful, integrated view of the biological system's response to this compound. mdpi.com This approach can help build comprehensive models of the compound's function, from its genetic origins to its ultimate physiological effects. frontiersin.org

Exploration of Uncharted Biological Activities and Molecular Pathways

The known biological activities of cyclopeptide alkaloids are diverse, but the full potential of this compound likely remains untapped. uantwerpen.be Many natural products derived from amphibians and marine organisms exhibit a wide range of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. mdpi.comcabidigitallibrary.orgmdpi.commdpi.commdpi.comfrontiersin.org

Future research should focus on systematic screening of this compound and its synthetic analogues across a broad array of biological assays. There is evidence that peptides from amphibian skin secretions possess activities that are not yet fully understood. royalsocietypublishing.org Exploring these uncharted territories could reveal novel therapeutic applications for this compound. For instance, investigating its potential as an immunomodulatory agent or its effects on specific signaling pathways involved in neurodegenerative diseases could open new research avenues. mdpi.comfrontiersin.org Many peptides from natural sources are known to modulate the immune system or interact with G protein-coupled receptors, making these promising areas for investigation. frontiersin.orge-fas.org

Interdisciplinary Research Initiatives and Collaborative Opportunities

The multifaceted challenges associated with this compound research—from supply and synthesis to preclinical testing and mechanism-of-action studies—necessitate a highly interdisciplinary and collaborative approach. mdpi.comsnmjournals.org Advancing this field requires the combined expertise of researchers from various scientific disciplines.

Key collaborative opportunities include:

Natural Product and Synthetic Chemistry : Natural product chemists are needed for the isolation and characterization of new this compound analogues from Ziziphus species, while synthetic organic chemists are crucial for developing total synthesis routes. researchgate.netnih.gov

Pharmacology and Cell Biology : Pharmacologists and cell biologists are essential for designing and conducting bioassays to screen for new activities and to study the compound's effects in cellular and animal models.

Biotechnology and Bioinformatics : Experts in marine and plant biotechnology can work on optimizing the production of the compound in its native or engineered host systems. researchgate.net Bioinformaticians are critical for analyzing the large datasets generated by omics technologies. mdpi.com

Formulation Science : Collaboration with material scientists and pharmaceutical scientists is needed to develop and optimize innovative drug delivery systems. nih.gov

Such interdisciplinary initiatives can accelerate the translation of basic scientific discoveries into tangible preclinical candidates. mdpi.com

Development of this compound as a Chemical Biology Tool

Beyond its potential as a therapeutic agent, this compound could be developed into a valuable chemical biology tool. A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to study and manipulate biological systems. nih.govwikipedia.orgmdpi.compromega.com

If this compound or one of its synthetic analogues is found to interact with a specific protein target with high affinity and selectivity, it could be engineered into a chemical probe. promega.com This would involve:

Target Identification and Validation : Using techniques like proteomics to identify the direct binding partners of this compound in cells.

Affinity and Selectivity Profiling : Quantifying the probe's binding affinity for its primary target and assessing its selectivity against other related proteins. promega.com

Probe Functionalization : Attaching reporter tags (e.g., fluorescent dyes or biotin) to the molecule, in a way that does not disrupt its biological activity, to allow for visualization and pull-down experiments. mdpi.com

A well-characterized this compound-based chemical probe would enable researchers to investigate the function of its target protein in complex biological processes, providing insights that are often difficult to obtain through genetic methods alone. nih.govpromega.com

Q & A

Q. What experimental approaches are recommended for the initial characterization of Amphibine A’s antiviral properties?

To evaluate this compound’s antiviral activity, researchers should begin with in silico molecular docking simulations (e.g., using AutoDock 4.2) to predict binding affinity with target proteins like SARS-CoV-2 Mpro. Follow this with in vitro assays to validate protease inhibition, using techniques such as fluorescence-based enzymatic assays. Initial ADME predictions (e.g., via SWISS-ADME) can prioritize analogues with favorable pharmacokinetic profiles .

Q. How can researchers ensure the reproducibility of this compound synthesis protocols?

Document reaction conditions (solvent, temperature, catalysts) rigorously and validate purity via HPLC or NMR. Cross-reference protocols with primary literature on analogous cyclic peptides from Ziziphus spina-christi to identify critical variables affecting yield. Use standardized reagents and controls to minimize batch variability .

Q. What criteria should guide the selection of this compound analogues for further study?

Prioritize analogues based on computational predictions (e.g., PASS server for bioactivity) and experimental binding energies. Compounds with binding energies ≤ -8.0 kcal/mol (e.g., Amphibine-F at -10.10 kcal/mol) and favorable ADME profiles (oral bioavailability ≥30%) warrant prioritization .

Advanced Research Questions

Q. How can researchers resolve contradictions between in silico predictions and in vitro efficacy data for this compound?

Conduct sensitivity analyses on docking parameters (e.g., grid size, ligand flexibility) and validate with alternative software (e.g., Schrödinger Suite). If discrepancies persist, perform structural elucidation (X-ray crystallography or cryo-EM) to confirm target binding conformations. Iterative refinement of computational models using experimental data is critical .

Q. What experimental designs are optimal for assessing this compound’s cytotoxicity in human cell lines?

Use a tiered approach:

  • Tier 1: High-throughput screening (e.g., MTT assay) across multiple cell lines (e.g., HEK293, HepG2) to identify IC₅₀ values.
  • Tier 2: Apoptosis/necrosis assays (Annexin V/PI staining) and ROS detection to elucidate mechanisms.
  • Tier 3: Comparative analysis with positive controls (e.g., remdesivir) to contextualize toxicity .

Q. How should researchers address variability in this compound’s bioactivity across different Ziziphus spina-christi extracts?

Standardize extraction protocols (solvent polarity, temperature) and quantify this compound via LC-MS/MS. Investigate synergistic/antagonistic effects of co-extracted metabolites using combinatorial assays. Ecological factors (soil composition, harvest season) should also be analyzed for correlation with bioactivity .

Methodological Guidance

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀. For multi-variable datasets (e.g., binding energy vs. bioavailability), apply multivariate regression or machine learning (random forests) to identify predictive features .

Q. How can researchers validate this compound’s mechanism of action beyond protease inhibition?

Employ RNA sequencing or proteomics to identify downstream pathways affected by treatment. CRISPR-Cas9 knockout models (e.g., Mpro-deficient cells) can confirm target specificity. Cross-validate findings with structural analogs to rule off-target effects .

Data Management & Reproducibility

Q. What practices ensure transparency in reporting this compound’s raw data?

Adhere to FAIR principles:

  • Raw Data: Deposit in repositories like Zenodo with metadata (instrument settings, sample IDs).
  • Processed Data: Include in supplementary materials, highlighting normalization steps.
  • Code: Share docking/analysis scripts (e.g., Python/R) on GitHub .

Q. How should researchers handle conflicting bioactivity results between independent studies?

Conduct a meta-analysis to identify methodological differences (e.g., assay conditions, compound purity). Collaborative replication studies using harmonized protocols (e.g., WHO guidelines for antiviral assays) are recommended to resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amphibine A
Reactant of Route 2
Amphibine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.